Butyl (3-aminopropyl)carbamate
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Overview
Description
Butyl(3-aminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . . This compound is often utilized in various scientific fields due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing butyl(3-aminopropyl)carbamate involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate . Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production methods for butyl(3-aminopropyl)carbamate often involve large-scale synthesis using similar routes as mentioned above. The use of environmentally friendly and efficient processes is emphasized to ensure high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Butyl(3-aminopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert butyl(3-aminopropyl)carbamate into other derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions
Common reagents used in reactions involving butyl(3-aminopropyl)carbamate include cesium carbonate, TBAI, and various acids and bases . Reaction conditions are typically mild, with temperatures and pressures adjusted to optimize yields and minimize side reactions .
Major Products Formed
The major products formed from reactions involving butyl(3-aminopropyl)carbamate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carbamate derivatives, while substitution reactions can yield various substituted carbamates .
Scientific Research Applications
Butyl(3-aminopropyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of butyl(3-aminopropyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis . The compound’s effects are mediated through its ability to form stable carbamate linkages, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-amino-2-hydroxypropyl)carbamate
- Boc-3-isothiocyanatopropylamine
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness
Butyl(3-aminopropyl)carbamate is unique due to its specific structure and reactivity. It offers a balance of stability and reactivity, making it suitable for various applications in organic synthesis and biochemical research . Its ability to act as a protecting group for amines and its compatibility with a wide range of reaction conditions further enhance its versatility .
Properties
Molecular Formula |
C8H18N2O2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl N-(3-aminopropyl)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-2-3-7-12-8(11)10-6-4-5-9/h2-7,9H2,1H3,(H,10,11) |
InChI Key |
AQJLIWCXXYZELT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCCN |
Origin of Product |
United States |
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